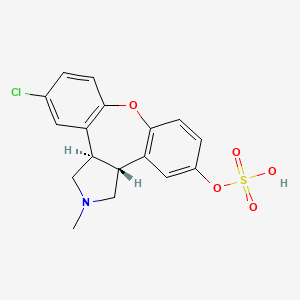![molecular formula C₁₅H₁₈D₁₀N₂O₂ B1146149 [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester CAS No. 718613-18-4](/img/new.no-structure.jpg)
[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester: is a synthetic compound used primarily in biochemical and pharmaceutical research. It is characterized by the presence of a bipiperidine core, which is a structure consisting of two piperidine rings connected by a single bond. The compound is deuterated, meaning it contains deuterium atoms (heavy hydrogen) instead of regular hydrogen, which is often used in research to trace the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester typically involves multiple steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine structure. This can be achieved through a coupling reaction between two piperidine molecules under specific conditions, often using a catalyst to facilitate the reaction.
Introduction of the Carbonyl Group: The next step involves the introduction of the carbonyl group at the 1’ position. This can be done through a carbonylation reaction, where a carbonyl source such as carbon monoxide is introduced in the presence of a catalyst.
Deuteration: The incorporation of deuterium atoms is achieved through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be done using deuterated reagents or solvents.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol to form the tert-butyl ester. This step typically involves the use of an acid catalyst to promote the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester would follow similar steps but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can occur under various conditions, depending on the nature of the substituent and the desired product.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Deuterated solvents such as deuterated chloroform or deuterated water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester is used as a building block for the synthesis of more complex molecules. Its deuterated form makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where it helps in tracing molecular interactions and dynamics.
Biology
In biological research, the compound is used to study metabolic pathways and enzyme interactions. Its deuterated form allows researchers to track its incorporation and transformation within biological systems, providing insights into metabolic processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to its bipiperidine structure.
Industry
In the industrial sector, [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester exerts its effects involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors and enzymes, modulating their activity. The deuterated form allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidine-1’-carbonyl-1’-carboxylic Acid tert-Butyl Ester: The non-deuterated form of the compound.
1,4’-Bipiperidine-1’-carbonyl-1’-carboxylic Acid Methyl Ester: A similar compound with a methyl ester group instead of a tert-butyl ester.
1,4’-Bipiperidine-1’-carbonyl-1’-carboxylic Acid Ethyl Ester: Another similar compound with an ethyl ester group.
Uniqueness
The primary uniqueness of [1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester lies in its deuterated form. This makes it particularly valuable in research applications where tracing the compound’s behavior is crucial. Its bipiperidine core also provides unique interactions with biological targets, making it a versatile tool in various fields of research.
Properties
CAS No. |
718613-18-4 |
|---|---|
Molecular Formula |
C₁₅H₁₈D₁₀N₂O₂ |
Molecular Weight |
278.46 |
Synonyms |
[1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1’-carboxylic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)
![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)



